Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate
Descripción
Propiedades
IUPAC Name |
ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-18(29)15-28-17(23-20-19(28)21(30)25(3)22(31)24(20)2)14-26-10-12-27(13-11-26)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCMXYQRAZUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Design and Core Purine Functionalization
Construction of the 1,3-Dimethyl-2,6-Dioxopurine Scaffold
The purine core is synthesized via cyclization of pyrimidine precursors. Starting with 4,6-dichloro-5-nitropyrimidine , reduction with tin(II) chloride yields 4,6-dichloropyrimidine-5-amine . Subsequent alkylation with dimethyl sulfate introduces methyl groups at positions 1 and 3, forming 1,3-dimethyl-2,6-dioxopurine . Ethyl bromoacetate is then employed for nucleophilic substitution at position 7, yielding ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Challenges in Positional Selectivity
Purine functionalization at position 8 is hindered by the electron-deficient aromatic system. Traditional alkylation or nucleophilic substitution methods face low reactivity, necessitating advanced strategies such as Mannich reactions or transition metal-catalyzed couplings .
Primary Synthetic Routes
Mannich-Type Three-Component Reaction
Reaction Mechanism and Conditions
The Mannich reaction introduces the (4-phenylpiperazin-1-yl)methyl group at position 8 via a one-pot, three-component coupling. The purine core reacts with formaldehyde and 4-phenylpiperazine under ethylenediamine catalysis (5 mol%) in ethanol at ambient temperature. This method achieves 85–92% yields with exclusive regioselectivity for position 8, attributed to the electron-withdrawing effects of the 2,6-dioxo groups.
Optimization Insights
- Solvent : Ethanol enhances solubility and reaction kinetics.
- Catalyst : Ethylenediamine facilitates imine formation, accelerating the Mannich adduct formation.
- Substrate Scope : Electron-deficient purines exhibit higher reactivity, while bulky substituents at position 7 (e.g., ethyl acetate) minimally affect yields.
Bromine Substitution Strategy
Intermediate Synthesis
Bromination of the purine core at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate . This intermediate serves as a pivotal precursor for further functionalization.
Nucleophilic Aromatic Substitution
The bromine atom is displaced by a (4-phenylpiperazin-1-yl)methyl group via copper(I)-catalyzed coupling. Reaction with 4-phenylpiperazine and paraformaldehyde in the presence of CuI and 1,10-phenanthroline in toluene at 110°C achieves 78% yield .
| Condition | Parameter | Value |
|---|---|---|
| Catalyst | CuI | 10 mol% |
| Ligand | 1,10-Phenanthroline | 20 mol% |
| Temperature | – | 110°C |
| Yield | – | 78% |
Reductive Amination Approach
Aldehyde Intermediate Synthesis
Oxidation of the purine core at position 8 using SeO₂ in dioxane introduces a formyl group, yielding ethyl 2-(8-formyl-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Piperazine Coupling
Reductive amination with 4-phenylpiperazine and sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C furnishes the target compound in 70% yield .
$$
\text{Purine-CHO} + \text{Ph-Piperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Purine-CH}2\text{-N(Piperazine-Ph)} \quad
$$
Comparative Analysis of Methodologies
Yield and Efficiency
- Mannich Reaction : Highest yield (92%) and one-pot simplicity.
- Bromine Substitution : Moderate yield (78%) but requires hazardous bromination steps.
- Reductive Amination : Lower yield (70%) due to intermediate oxidation challenges.
Regioselectivity and Byproducts
Scalability and Industrial Applicability
- Mannich reactions are preferred for large-scale synthesis due to minimal purification requirements.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : ≥98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
